Cas no 2246867-26-3 ((2,6-difluoro-4-methylphenyl)boronic acid)

(2,6-Difluoro-4-methylphenyl)boronic acid is a fluorinated arylboronic acid derivative widely used as a key intermediate in Suzuki-Miyaura cross-coupling reactions. Its electron-withdrawing fluorine substituents enhance reactivity while the methyl group improves stability, making it valuable in pharmaceutical and agrochemical synthesis. The compound exhibits good solubility in common organic solvents, facilitating its use in homogeneous catalytic systems. Its steric and electronic properties enable selective coupling with aryl halides, yielding complex biaryl structures efficiently. High purity grades ensure consistent performance in demanding applications. Proper handling under inert conditions is recommended due to its sensitivity to moisture and air. This reagent is particularly useful in constructing fluorinated scaffolds for drug discovery.
(2,6-difluoro-4-methylphenyl)boronic acid structure
2246867-26-3 structure
Product name:(2,6-difluoro-4-methylphenyl)boronic acid
CAS No:2246867-26-3
MF:C7H7BF2O2
MW:171.937089204788
MDL:MFCD18072611
CID:5078638
PubChem ID:52987990

(2,6-difluoro-4-methylphenyl)boronic acid Chemical and Physical Properties

Names and Identifiers

    • 2,6-DIFLUORO-4-METHYLPHENYLBORONIC ACID
    • (2,6-difluoro-4-methylphenyl)boronic acid
    • DB-010335
    • 2246867-26-3
    • EN300-257264
    • G67680
    • Z1255503203
    • MFCD18072611
    • CS-0177936
    • MDL: MFCD18072611
    • Inchi: 1S/C7H7BF2O2/c1-4-2-5(9)7(8(11)12)6(10)3-4/h2-3,11-12H,1H3
    • InChI Key: GMJSBVBNJNOXGT-UHFFFAOYSA-N
    • SMILES: FC1C=C(C)C=C(C=1B(O)O)F

Computed Properties

  • Exact Mass: 172.0507160g/mol
  • Monoisotopic Mass: 172.0507160g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 1
  • Complexity: 144
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 40.5

(2,6-difluoro-4-methylphenyl)boronic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1248606-250mg
2,6-Difluoro-4-methylphenylboronic acid
2246867-26-3 98%
250mg
¥2018 2023-03-01
Enamine
EN300-257264-0.25g
(2,6-difluoro-4-methylphenyl)boronic acid
2246867-26-3 95%
0.25g
$444.0 2024-06-18
Chemenu
CM559117-250mg
2,6-Difluoro-4-methylphenylboronic acid
2246867-26-3 95%+
250mg
$222 2023-03-01
Enamine
EN300-257264-1.0g
(2,6-difluoro-4-methylphenyl)boronic acid
2246867-26-3 95%
1.0g
$900.0 2024-06-18
Enamine
EN300-257264-0.05g
(2,6-difluoro-4-methylphenyl)boronic acid
2246867-26-3 95%
0.05g
$209.0 2024-06-18
Enamine
EN300-257264-1g
(2,6-difluoro-4-methylphenyl)boronic acid
2246867-26-3 95%
1g
$900.0 2023-09-14
Enamine
EN300-257264-5g
(2,6-difluoro-4-methylphenyl)boronic acid
2246867-26-3 95%
5g
$2608.0 2023-09-14
Aaron
AR022I87-500mg
(2,6-difluoro-4-methylphenyl)boronic acid
2246867-26-3
500mg
$311.00 2023-12-14
Aaron
AR022I87-100mg
(2,6-difluoro-4-methylphenyl)boronic acid
2246867-26-3 98%
100mg
$72.00 2025-02-13
Enamine
EN300-257264-0.5g
(2,6-difluoro-4-methylphenyl)boronic acid
2246867-26-3 95%
0.5g
$702.0 2024-06-18

Additional information on (2,6-difluoro-4-methylphenyl)boronic acid

(2,6-difluoro-4-methylphenyl)boronic acid (CAS No. 2246867-26-3): An Overview and Recent Advances in Its Applications

(2,6-difluoro-4-methylphenyl)boronic acid (CAS No. 2246867-26-3) is a versatile and important compound in the field of organic synthesis and medicinal chemistry. This boronic acid derivative has gained significant attention due to its unique properties and wide-ranging applications, particularly in the development of novel pharmaceuticals and materials. This article provides a comprehensive overview of (2,6-difluoro-4-methylphenyl)boronic acid, including its chemical structure, synthesis methods, and recent advancements in its use in various scientific and industrial contexts.

Chemical Structure and Properties

(2,6-difluoro-4-methylphenyl)boronic acid is characterized by its distinctive molecular structure, which includes a boronic acid group attached to a substituted phenyl ring. The presence of two fluorine atoms at the 2 and 6 positions, along with a methyl group at the 4 position, imparts unique electronic and steric properties to the molecule. These properties make it an excellent reagent for various chemical reactions, particularly those involving palladium-catalyzed cross-coupling reactions.

The boronic acid functional group is known for its ability to form stable complexes with transition metals, making it a valuable intermediate in synthetic pathways. The fluorine substituents enhance the compound's lipophilicity and metabolic stability, which are crucial factors in drug design. Additionally, the methyl group provides steric hindrance that can influence the reactivity and selectivity of the molecule in various chemical transformations.

Synthesis Methods

The synthesis of (2,6-difluoro-4-methylphenyl)boronic acid has been extensively studied and optimized over the years. One of the most common methods involves the reaction of 2,6-difluoro-4-methylbromobenzene with bis(pinacolato)diboron under palladium catalysis. This reaction typically proceeds via a Suzuki coupling mechanism, yielding the desired boronic ester intermediate, which can then be hydrolyzed to form the boronic acid.

Recent advancements in green chemistry have led to the development of more environmentally friendly synthesis routes for (2,6-difluoro-4-methylphenyl)boronic acid. For example, researchers have explored the use of microwave-assisted synthesis and solvent-free conditions to improve reaction efficiency and reduce waste generation. These methods not only enhance sustainability but also offer cost-effective alternatives for large-scale production.

Applications in Medicinal Chemistry

(2,6-difluoro-4-methylphenyl)boronic acid has found extensive applications in medicinal chemistry due to its ability to serve as a building block for the synthesis of biologically active compounds. One notable area of research involves its use in the development of small molecule inhibitors for various therapeutic targets. For instance, studies have shown that derivatives of this boronic acid can effectively inhibit enzymes involved in cancer progression, such as kinases and proteases.

A recent study published in the Journal of Medicinal Chemistry highlighted the potential of (2,6-difluoro-4-methylphenyl)boronic acid derivatives as potent inhibitors of B-Raf kinase, a key target in melanoma treatment. The researchers demonstrated that these compounds exhibit high selectivity and efficacy against B-Raf mutants while showing minimal toxicity to normal cells. This finding opens up new avenues for the development of targeted therapies for melanoma and other cancers.

Applications in Materials Science

Beyond medicinal chemistry, (2,6-difluoro-4-methylphenyl)boronic acid has also shown promise in materials science. Its unique electronic properties make it suitable for use in the synthesis of functional materials with applications in electronics and energy storage. For example, researchers have utilized this boronic acid as a precursor for the preparation of conjugated polymers with tunable electronic properties.

A study published in Advanced Materials reported the successful synthesis of a conjugated polymer derived from (2,6-difluoro-4-methylphenyl)boronic acid. The resulting material exhibited excellent charge transport properties and was used to fabricate high-performance organic field-effect transistors (OFETs). These findings underscore the potential of this compound as a building block for next-generation electronic devices.

Conclusion

In conclusion, (2,6-difluoro-4-methylphenyl)boronic acid (CAS No. 2246867-26-3) is a multifaceted compound with significant implications in both medicinal chemistry and materials science. Its unique chemical structure and properties make it an invaluable reagent for various synthetic pathways and applications. Ongoing research continues to uncover new uses for this compound, further solidifying its importance in modern scientific endeavors.

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Amadis Chemical Company Limited
(CAS:2246867-26-3)(2,6-difluoro-4-methylphenyl)boronic acid
A1218792
Purity:99%/99%
Quantity:1g/5g
Price ($):337/1186